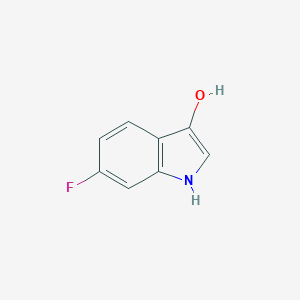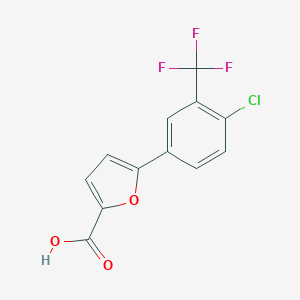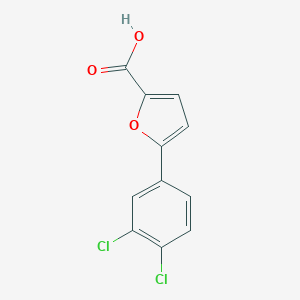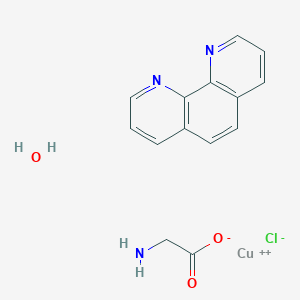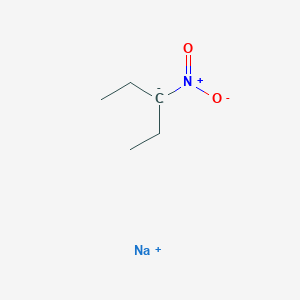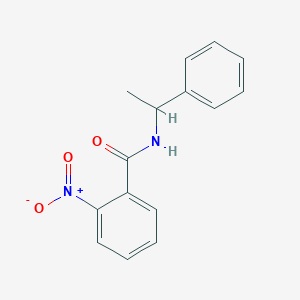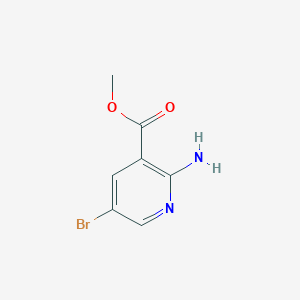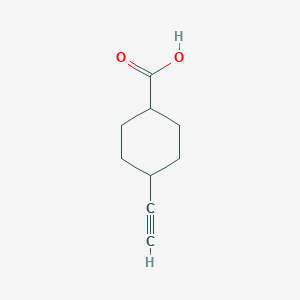
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) is a chemical compound with the molecular formula C9H8O2. It is commonly referred to as 4-ethynylcyclohexanecarboxylic acid or 4-ECCA. This organic compound is used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-ethynylcyclohexanecarboxylic acid involves its ability to bind to the HIF-1α/p300 complex, preventing the transcription of genes involved in angiogenesis and tumor growth. This mechanism has potential applications in the development of anti-cancer drugs and therapies.
Biochemical and Physiological Effects:
Studies have shown that 4-ethynylcyclohexanecarboxylic acid has minimal toxicity and does not affect cell viability. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. Additionally, it has been shown to reduce inflammation in animal models, suggesting potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethynylcyclohexanecarboxylic acid in lab experiments is its high purity and yield. It is also relatively easy to synthesize using standard organic chemistry techniques. However, one limitation is that it is a relatively new compound and its full range of potential applications is not yet fully understood.
Orientations Futures
There are many potential future directions for research involving 4-ethynylcyclohexanecarboxylic acid. Some possible areas of study include its use in the development of new anti-cancer drugs and therapies, its potential applications in the treatment of inflammatory diseases, and its use in the study of protein-protein interactions. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 4-ethynylcyclohexanecarboxylic acid involves the reaction of 4-bromo-1-cyclohexene with ethynylmagnesium bromide, followed by hydrolysis of the resulting product. This method has been reported to yield high purity and high yield of the desired compound.
Applications De Recherche Scientifique
The unique properties of 4-ethynylcyclohexanecarboxylic acid make it a valuable compound for scientific research. It has been used in the study of protein-protein interactions, as well as in the development of new drugs and therapies. Specifically, it has been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300, which is involved in the regulation of gene expression.
Propriétés
Numéro CAS |
121318-11-4 |
|---|---|
Nom du produit |
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-ethynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,7-8H,3-6H2,(H,10,11) |
Clé InChI |
MEIIVHFURPCEPQ-UHFFFAOYSA-N |
SMILES |
C#CC1CCC(CC1)C(=O)O |
SMILES canonique |
C#CC1CCC(CC1)C(=O)O |
Synonymes |
Cyclohexanecarboxylic acid, 4-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



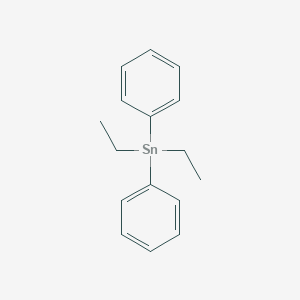
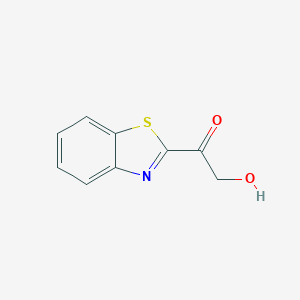
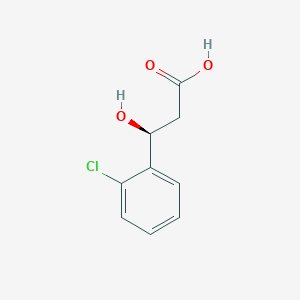
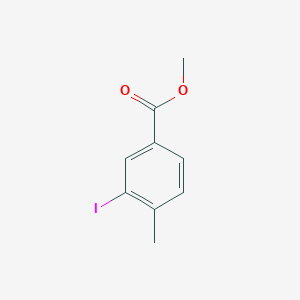
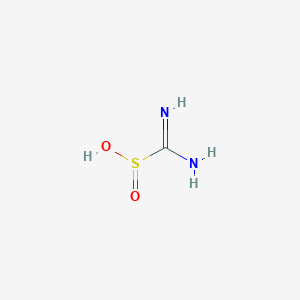
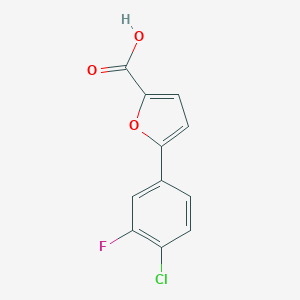
![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
